3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
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Overview
Description
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class, but specific details would require further investigation .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Related compounds have been shown to have various biological effects, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b][1,4]dioxepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b][1,4]dioxepin ring.
Attachment to the Chromen-4-one Core: The benzo[b][1,4]dioxepin moiety is then coupled with a chromen-4-one derivative through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core, converting them to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzo[b][1,4]dioxepin moiety is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The chromen-4-one core is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-6-propyl-chromen-4-one
Uniqueness
Compared to similar compounds, 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is unique due to the presence of the acetate group, which can significantly alter its chemical reactivity and biological activity. This functional group can be a site for further chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-6-16-11-18-21(13-20(16)30-15(3)25)29-14(2)23(24(18)26)17-7-8-19-22(12-17)28-10-5-9-27-19/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUVXWNUWQYLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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